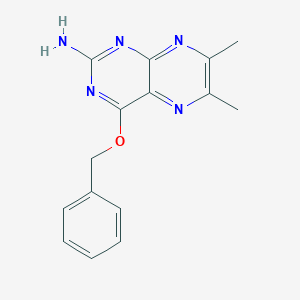![molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8](/img/structure/B189836.png)
3-Ethyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This molecule has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to inhibit viral replication by targeting specific viral proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in lab experiments is its diverse range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for further development. However, one of the limitations is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. One potential application is in the development of novel cancer therapeutics. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of various inflammatory and viral diseases. Furthermore, the development of novel synthetic methods to improve the yield and purity of the compound could make it more accessible for further study.
Aplicaciones Científicas De Investigación
3-Ethyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have antiviral activity against the hepatitis C virus.
Propiedades
Número CAS |
10299-74-8 |
|---|---|
Nombre del producto |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11) |
Clave InChI |
MVVXQWGFSJITIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CNC2=C1C=CC=N2 |
SMILES canónico |
CCC1=CNC2=C1C=CC=N2 |
Sinónimos |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

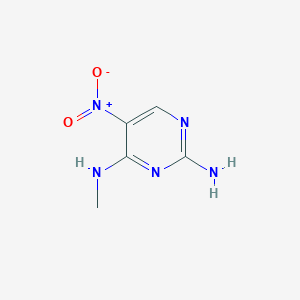
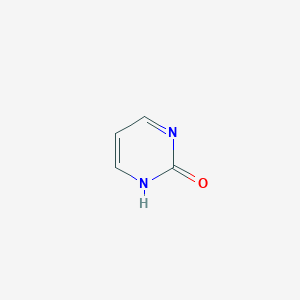
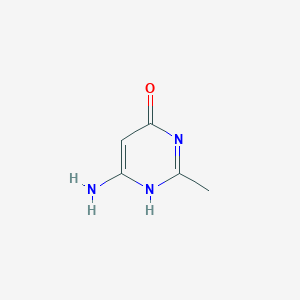
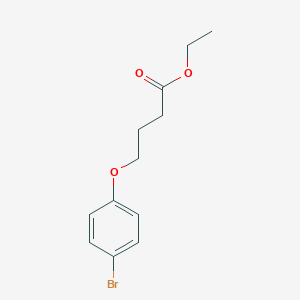
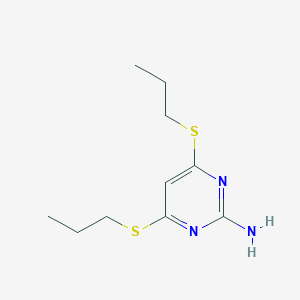
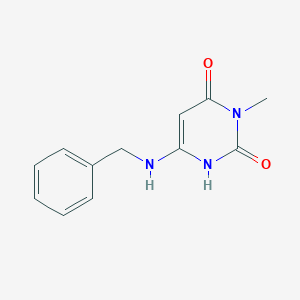
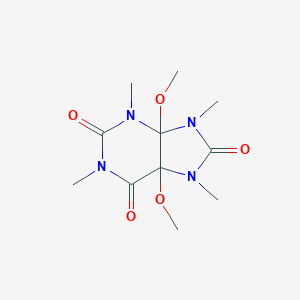
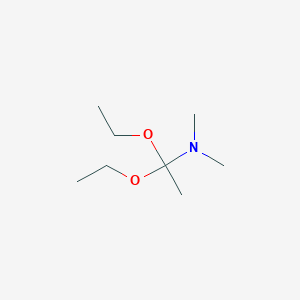
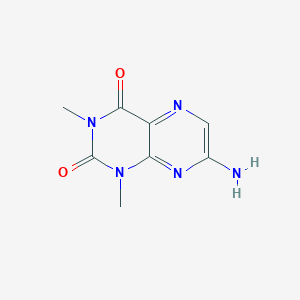
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
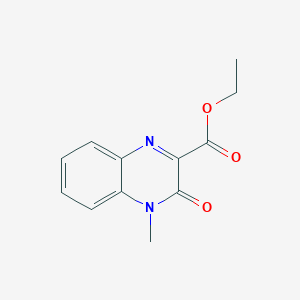
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
